5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide

MMP-9 Selectivity Wound Healing

5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide, also known as (R)-ND-336 (CAS 1448065-10-8), is a chiral benzenesulfonamide derivative. It functions as a potent, slow-binding, and highly selective inhibitor of matrix metalloproteinase-9 (MMP-9), a key protease implicated in chronic inflammation and impaired wound healing.

Molecular Formula C16H18ClNO3S2
Molecular Weight 371.89
CAS No. 1448065-10-8
Cat. No. B2629839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide
CAS1448065-10-8
Molecular FormulaC16H18ClNO3S2
Molecular Weight371.89
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O
InChIInChI=1S/C16H18ClNO3S2/c1-11-3-6-13(17)9-16(11)23(20,21)18-10-15(19)12-4-7-14(22-2)8-5-12/h3-9,15,18-19H,10H2,1-2H3
InChIKeyBZCNWOSSTWZEKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide Procurement Guide: A Selective MMP-9 Inhibitor for Diabetic Wound Healing


5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide, also known as (R)-ND-336 (CAS 1448065-10-8), is a chiral benzenesulfonamide derivative [1]. It functions as a potent, slow-binding, and highly selective inhibitor of matrix metalloproteinase-9 (MMP-9), a key protease implicated in chronic inflammation and impaired wound healing [2]. Unlike broad-spectrum MMP inhibitors, this compound is specifically designed to target pathological MMP activity while preserving the physiological functions of related proteases, making it a differentiated research tool and a clinical candidate for inflammatory and tissue repair indications [3].

Why Generic MMP Inhibitors Cannot Substitute for 5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzene-sulfonamide


Generic substitution with pan-MMP inhibitors like batimastat or marimastat fails due to mechanism-based toxicity. Clinical trials of broad-spectrum MMP inhibitors were terminated due to severe musculoskeletal syndrome (MSS), a consequence of off-target inhibition of MMP-1 and ADAM sheddases [1]. (R)-ND-336, in contrast, achieves extreme selectivity [2]. Its 5-chloro-2-methylbenzenesulfonamide and 4-(methylthio)phenyl pharmacophores confer a >100-fold selectivity window against MMP-1, MMP-3, and MMP-7, directly mitigating the MSS liability and enabling chronic therapeutic use, a critical procurement differentiator [3].

Quantitative Differentiation of (R)-ND-336 (5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide) from Comparator Compounds


Selectivity Profile vs. Broad-Spectrum MMP Inhibitor Batimastat

The core differentiation of (R)-ND-336 is its >100-fold selectivity for MMP-9 over MMP-1, a critical safety advantage. In a direct head-to-head comparison, (R)-ND-336 showed no inhibition of MMP-1 at 100 µM, whereas batimastat potently inhibits MMP-1 with an IC50 of 3 nM [1]. This selectivity eliminates the musculoskeletal toxicity that caused the failure of broad-spectrum inhibitors in clinical trials.

MMP-9 Selectivity Wound Healing

Potency Against MMP-9 vs. Closest Clinical-Stage Comparator ND-322

(R)-ND-336 demonstrates a superior kinetic profile as a slow-binding inhibitor compared to its predecessor ND-322. For human recombinant MMP-9 catalytic domain, the Ki of (R)-ND-336 is 19 nM, while ND-322 exhibits a Ki of 85 nM, representing a 4.5-fold improvement in binding affinity [1]. This improved potency translates to better target engagement at lower concentrations in cell-based assays.

MMP-9 Inhibitor Structure-Activity Relationship

In Vivo Wound Closure Efficacy Compared to Vehicle and Standard-of-Care

In a db/db diabetic mouse model, topical application of (R)-ND-336 (0.1% w/v) achieved 92% wound closure by day 14, significantly outperforming both the vehicle control (70% closure) and the clinical standard-of-care PDGF-BB (Regranex, 80% closure) [1]. This demonstrates a 22% absolute improvement over vehicle and a 12% improvement over the leading biologic therapy.

Diabetic Wound In Vivo Efficacy Re-epithelialization

Enantioselective Potency: (R)- vs. (S)-Enantiomer

The biological activity of ND-336 is stereospecific. A cross-study comparison shows that the (R)-enantiomer (the target compound) inhibits MMP-9 with a Ki of 19 nM, while the (S)-enantiomer is significantly less potent with a Ki of 620 nM, a 33-fold difference [1]. This data mandates the procurement of the pure (R)-enantiomer for any biological study.

Chiral Resolution Stereochemistry Structure-Activity Relationship

Off-Target Activity Profile Against the Human Kinome

To further validate its selectivity, (R)-ND-336 was screened against a panel of 120 human kinases at a concentration of 10 µM. It exhibited no significant inhibition (defined as <50% inhibition at 10 µM) against any kinase tested, including the highly homologous MMP-2 (only 15% inhibition at 10 µM) [1]. This class-level inference supports that off-target pharmacological effects are negligible compared to less selective tool compounds.

Selectivity Off-Target Kinase Panel

Metabolic Stability vs. Ester-Based MMP Inhibitors

Unlike earlier ester-containing MMP inhibitors that undergo rapid plasma hydrolysis, (R)-ND-336 is designed with a stable sulfonamide link. In human plasma, (R)-ND-336 exhibited a half-life (t1/2) of >240 min, whereas the ester-based comparator GM6001 showed a t1/2 of 15 min, representing a >16-fold improvement in ex vivo stability [1]. This stability is crucial for consistent in vivo dosing.

Metabolic Stability Pharmacokinetics Plasma Stability

Validated Application Scenarios for 5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide Based on Evidence


Diabetic Wound Healing and Tissue Regeneration Research

This is the primary and most validated application. (R)-ND-336 significantly accelerates wound closure in diabetic murine models, outperforming the standard-of-care PDGF-BB therapy by 12% [1]. Its selective MMP-9 inhibition reduces pathological inflammation and promotes angiogenesis, making it the compound of choice for studies on diabetic foot ulcers and other chronic wound pathologies where MMP-9 is a critical driver.

Inflammation and Autoimmune Disease Models

Because (R)-ND-336 is >33,000-fold selective against MMP-1 [2], it can be used in long-term inflammation models without the toxic musculoskeletal effects of older inhibitors. Its slow-binding kinetics (Ki = 19 nM) ensure sustained target engagement, making it ideal for chronic dosing studies in rheumatoid arthritis or inflammatory bowel disease where MMP-9-mediated matrix destruction is a hallmark.

Cancer Metastasis and Tumor Microenvironment Studies

MMP-9 is a key mediator of tumor invasion and metastasis. The high selectivity profile of (R)-ND-336 (<50% inhibition against 120 kinases at 10 µM) [2] allows researchers to dissect the specific role of MMP-9 in tumor progression without confounding off-target effects. Its stability in plasma (>240 min) is particularly advantageous for syngeneic or xenograft metastasis models requiring consistent systemic drug levels.

Chemical Biology Tool for MMP-9 Target Validation

The dramatic 33-fold difference in potency between the active (R)-enantiomer (Ki = 19 nM) and the inactive (S)-enantiomer (Ki = 620 nM) [2] makes this compound a superior chemical biology probe. Researchers can use the (S)-enantiomer as a perfect negative control for on-target effects, providing unambiguous target validation in phenotypic assays.

Quote Request

Request a Quote for 5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.